Sublimation Enthalpy vs. Analogs
The standard molar sublimation enthalpy (ΔsubH°, 298 K) of 5-bromo-1,3-dimethyluracil is 114.4 ± 1.8 kJ·mol⁻¹, as determined by the Knudsen effusion method [1]. This value is intermediate between that of 5-fluoro-1,3-dimethyluracil (118.6 ± 1.6 kJ·mol⁻¹) and 5-iodo-1,3-dimethyluracil (106.0 ± 1.8 kJ·mol⁻¹), and it is lower than that of the non-halogenated parent 1,3-dimethyluracil (118 ± 4 kJ·mol⁻¹) [1][2]. The differences in sublimation enthalpy follow the polarizability sequence of the halogen substituents (I > Br > F), revealing that the bromo derivative occupies a unique thermodynamic niche [1].
| Evidence Dimension | Standard Molar Sublimation Enthalpy (ΔsubH°) at 298 K |
|---|---|
| Target Compound Data | 114.4 ± 1.8 kJ·mol⁻¹ |
| Comparator Or Baseline | 1,3-Dimethyluracil: 118 ± 4 kJ·mol⁻¹; 5-Fluoro-1,3-dimethyluracil: 118.6 ± 1.6 kJ·mol⁻¹; 5-Iodo-1,3-dimethyluracil: 106.0 ± 1.8 kJ·mol⁻¹ |
| Quantified Difference | Relative to 1,3-DMU: Δ = −3.6 kJ·mol⁻¹; Relative to 5-F-DMU: Δ = −4.2 kJ·mol⁻¹; Relative to 5-I-DMU: Δ = +8.4 kJ·mol⁻¹ |
| Conditions | Knudsen effusion method; vapor pressure measurements; corrected to 298 K |
Why This Matters
Sublimation enthalpy is a direct proxy for lattice energy and intermolecular cohesion, informing crystal packing predictions and co-crystal design stability.
- [1] Almeida, A. R. R. P., et al. Sublimation Enthalpies of 5-Haloderivatives of 1,3-Dimethyluracil. J. Chem. Eng. Data 2015, 60, 1, 74–81. View Source
- [2] Piacente, A., et al. Sublimation Enthalpies of Some Methyl Derivatives of Uracil from Vapor Pressure Measurements. J. Chem. Eng. Data 2000, 45, 3, 511–514. View Source
